BenchChemオンラインストアへようこそ!

(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One

N-myristoyltransferase antifungal drug discovery X-ray crystallography

(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One (PDB ligand code: GN8; DrugBank: DB07838; molecular formula: C17H12N2O4S2; MW: 372.42 Da) is a non-peptidic, small-molecule inhibitor of glycylpeptide N-tetradecanoyltransferase (N-myristoyltransferase; NMT; EC 2.3.1.97) with demonstrated binding in a ternary complex with myristoyl-CoA. It belongs to the 5-benzylidene-2-thioxothiazolidin-4-one (rhodanine) class and is annotated as an 'antifungal drug, non-peptidic inhibitor' in the PDB.

Molecular Formula C17H12N2O4S2
Molecular Weight 372.4 g/mol
Cat. No. B5467328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One
Molecular FormulaC17H12N2O4S2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=S
InChIInChI=1S/C17H12N2O4S2/c20-15-12(7-4-8-13(15)19(22)23)9-14-16(21)18(17(24)25-14)10-11-5-2-1-3-6-11/h1-9,20H,10H2/b14-9-
InChIKeyZTWBCEZQPRYIGY-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One Is a Reference NMT Tool Compound


(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One (PDB ligand code: GN8; DrugBank: DB07838; molecular formula: C17H12N2O4S2; MW: 372.42 Da) is a non-peptidic, small-molecule inhibitor of glycylpeptide N-tetradecanoyltransferase (N-myristoyltransferase; NMT; EC 2.3.1.97) with demonstrated binding in a ternary complex with myristoyl-CoA . It belongs to the 5-benzylidene-2-thioxothiazolidin-4-one (rhodanine) class and is annotated as an 'antifungal drug, non-peptidic inhibitor' in the PDB . The compound possesses a distinctive 2-hydroxy-3-nitro substitution on the benzylidene ring that creates a hydrogen-bond-capable pharmacophore absent in simpler benzylidene-rhodanine analogs . Its co-crystal structure with Saccharomyces cerevisiae NMT (PDB 2P6F; 3.1 Å resolution) provides experimentally validated binding-pose information for structure-based drug design .

Procurement Risk: Why Generic Rhodanine or Thioxothiazolidinone Analogs Cannot Substitute for (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One


The 2-thioxothiazolidin-4-one scaffold is a privileged heterocycle with broad biological activities, but individual derivatives exhibit highly substituent-dependent target engagement . For NMT inhibition specifically, small structural modifications at the 5-benzylidene position can abolish binding: the 2-hydroxy-3-nitro substitution pattern on the arylidene ring is critical for hydrogen-bond interactions within the peptide substrate-binding pocket of the enzyme . The N-benzyl group at position 3 further distinguishes this compound from rhodanine derivatives lacking N-substitution—such as 5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidine-4-one—which may exhibit different solubility, thermal stability, and target-binding profiles . Generic 'rhodanine' or 'benzylidene-thioxothiazolidinone' compounds cannot be assumed equipotent or isosteric for NMT binding without explicit validation against this specific substitution pattern .

Head-to-Head and Class-Comparative Evidence for (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One


Binding Mode Differentiation vs. the Carbazole-Based NMT Inhibitor Co-Crystallized in the Same Study

In the same publication (Wu et al., 2007), the authors reported ternary complex crystal structures of yeast NMT with two structurally distinct non-peptidic inhibitors: (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One (GN8; PDB 2P6F) and 1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol (PDB 2P6G) . Both inhibitors occupy the peptide substrate-binding site and interact primarily through hydrophobic contacts, but they represent two entirely different chemical scaffolds—a thioxothiazolidinone and a carbazole-amino-alcohol—co-crystallized under identical conditions (3.10 Å and 3.00 Å resolution, respectively; both with myristoyl-CoA present) . This provides a direct structural comparator within a single experimental system. Although the original paper does not report separate IC50 values for these two inhibitors, the availability of both co-crystal structures enables comparative structure-based assessment of binding poses, ligand efficiency, and scaffold-specific interactions for medicinal chemistry campaigns .

N-myristoyltransferase antifungal drug discovery X-ray crystallography

Structural Differentiation from the N-Unsubstituted Analog: 5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxo-1,3-Thiazolidine-4-One

The target compound differs from 5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidine-4-one solely by the presence of an N-benzyl group at position 3 of the thiazolidinone ring. The N-unsubstituted analog has been synthesized and characterized in a separate study: it is obtained as a dark orange solid (76% yield) via condensation of 3-nitrosalicylic aldehyde with rhodanine; it decomposes without melting above 210 °C and is slightly soluble in water but readily soluble in aqueous alkaline solutions and polar organic solvents . While the target compound's solubility and thermal stability may differ due to the N-benzyl group (which increases lipophilicity and molecular weight from ~296 Da to 372 Da), the N-unsubstituted analog provides a baseline for class-level thermal robustness . No direct experimental comparison of NMT inhibitory activity between these two analogs has been published, limiting the strength of this dimension to class-level inference.

rhodanine derivative thermal stability synthetic chemistry

Scaffold-Level Anti-Tyrosinase Potency Context: (Z)-BBTT Analogs as a Class Benchmark for 3-Benzyl-2-Thioxothiazolidin-4-One Derivatives

While the target compound has not been directly tested for tyrosinase inhibition in the published literature, a closely related series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one ((Z)-BBTT) analogs provides a class-level activity benchmark. In a 2025 study, 12 (Z)-BBTT analogs were evaluated against mushroom tyrosinase. The most potent analog (compound 3) achieved an IC50 of 90 nM, which is 214-fold lower than kojic acid (IC50 = 19.22 μM) . The parent (Z)-BBTT scaffold without optimized substitution showed substantially weaker activity. This demonstrates that within this scaffold class, the nature and position of substituents on the benzylidene ring are the primary drivers of potency—underscoring that the 2-hydroxy-3-nitro substitution pattern of the target compound is expected to confer a distinct activity profile compared to other (Z)-BBTT analogs . However, this dimension is strictly class-level inference; the target compound has not been empirically evaluated in this assay.

tyrosinase inhibition melanogenesis SAR

Target Engagement Validation: Confirmed Binding to Yeast NMT via X-Ray Crystallography

The compound is confirmed to bind Saccharomyces cerevisiae NMT in the presence of myristoyl-CoA, with the inhibitor occupying the peptide substrate-binding site . This is a critical differentiator from the vast majority of 5-benzylidene-2-thioxothiazolidin-4-one derivatives, for which target engagement data remain computational or inferred. The PDB annotates the compound as an 'antifungal drug, non-peptidic inhibitor, transferase,' and DrugBank lists glycylpeptide N-tetradecanoyltransferase 2 (human NMT2) as its known target . Unlike many rhodanine derivatives that suffer from pan-assay interference (PAINS) liability, the availability of a co-crystal structure mitigates concerns about non-specific reactivity by providing direct evidence of a specific, structurally defined binding mode . However, caution remains warranted: quantitative NMT inhibition data (IC50 or Ki) for this compound has not been found in publicly accessible databases or the primary literature.

target engagement N-myristoyltransferase antifungal target validation

Recommended Application Scenarios for (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One Based on Evidence Strength


Positive Control or Reference Inhibitor in N-Myristoyltransferase Structural Biology Studies

The compound's co-crystal structure with yeast NMT (PDB 2P6F; 3.10 Å) establishes it as one of only two non-peptidic reference inhibitors with a validated binding pose in this enzyme system . It can serve as a positive control for NMT crystallization trials, binding assays, and competitive displacement experiments. The structurally distinct carbazole inhibitor from PDB 2P6G provides a complementary reference for assessing scaffold-specific binding effects within the same experimental framework .

Starting Point for Structure-Based Antifungal Drug Design Targeting Fungal NMT

Because NMT is a validated antifungal drug target and the compound's binding pose within the peptide substrate-binding site has been experimentally determined, it provides a rational starting point for fragment-growing or scaffold-hopping campaigns aimed at improving potency and selectivity against fungal NMT isoforms . The 2-hydroxy-3-nitro motif can be systematically varied to probe hydrogen-bonding interactions within the binding pocket .

Synthetic Intermediate for 5-Benzylidene-2-Thioxothiazolidin-4-One Library Construction and SAR Exploration

The 3-benzyl-2-thioxothiazolidin-4-one core is a validated scaffold for diverse biological activities, including tyrosinase inhibition at nanomolar potency for optimized analogs (IC50 = 90 nM for (Z)-BBTT analog 3) . The target compound, with its distinct 2-hydroxy-3-nitro substitution, represents a building block for SAR studies probing the effects of electron-withdrawing and hydrogen-bond-donating substituents on the benzylidene ring—a region of the scaffold not covered in the published (Z)-BBTT series .

Metal Complexation Studies Leveraging the 2-Hydroxy-3-Nitro Chelation Motif

The closely related N-unsubstituted analog (5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidine-4-one) has been demonstrated to form a 2:1 complex with copper(II), characterized by IR and UV-Vis spectroscopy, with thermal stability exceeding 220 °C . The target compound's analogous 2-hydroxy-3-nitro motif, combined with the additional N-benzyl group, may enable metal coordination chemistry studies relevant to metalloenzyme inhibition or materials science applications .

Quote Request

Request a Quote for (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.